Chromocitronine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

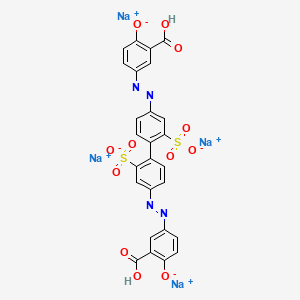

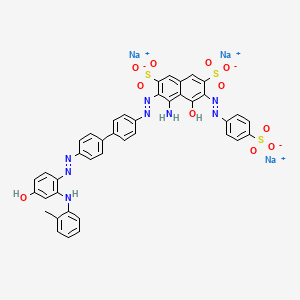

“Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt” is a chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized in various fields such as organic synthesis, pharmaceuticals, and dye synthesis. It is also known as C.I. Mordant Yellow 26, tetrasodium salt .

Physical and Chemical Properties Analysis

This compound is dark yellow and soluble in water for yellow. It is slightly soluble in Etanol and Cellosolve and Acetone, and insoluble in other organic solvents . In concentrated sulfuric acid, it turns to red light yellow to orange, and after dilution, it turns to light green light yellow . In concentrated nitric acid, it forms a yellow solution .Applications De Recherche Scientifique

Antioxidant Capacity and Reaction Pathways

The ABTS/PP decolorization assay, a method for determining antioxidant capacity, utilizes reaction pathways involving coupling adducts with antioxidants, indicating a complex interplay between various compounds and the ABTS radical cation. This methodology underscores the intricate mechanisms by which antioxidants interact with reactive species, providing a framework for evaluating the antioxidant potential of various substances, including potentially benzoic acid derivatives (Ilyasov et al., 2020).

Synthetic Protocols in Organic Chemistry

Synthetic protocols for producing 6H-benzo[c]chromen-6-ones, which share structural motifs with the compound , involve reactions like Suzuki coupling and lactonization. These processes highlight the diverse synthetic routes available for constructing complex organic molecules with potential applications in pharmaceuticals and materials science (Mazimba, 2016).

Environmental Remediation and Organic Pollutant Degradation

The use of redox mediators in conjunction with oxidoreductive enzymes for treating organic pollutants demonstrates the potential for employing complex organic compounds in environmental remediation efforts. These methodologies focus on enhancing the degradation efficiency of recalcitrant compounds, suggesting a possible application area for derivatives of benzoic acid in improving wastewater treatment processes (Husain & Husain, 2007).

Advanced Oxidation Processes for Compound Degradation

A review of advanced oxidation processes (AOPs) for the degradation of acetaminophen provides insights into the kinetics, mechanisms, and by-products of AOPs, highlighting the importance of understanding chemical reactivity and degradation pathways in environmental sciences. This area of research may be relevant for studying the environmental fate and treatment of complex benzoic acid derivatives (Qutob et al., 2022).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt' involves the diazotization of 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy]benzoic acid followed by the addition of tetrasodium salt to form the final product.", "Starting Materials": [ "3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy]benzoic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Tetrasodium salt" ], "Reaction": [ "Dissolve 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy]benzoic acid in water", "Add sodium nitrite and hydrochloric acid to the solution to form diazonium salt", "Add tetrasodium salt to the diazonium salt solution and stir for several hours", "Adjust the pH of the solution to neutral using sodium hydroxide", "Filter the solution and wash the precipitate with water", "Dry the product under vacuum to obtain 'Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt'" ] } | |

Numéro CAS |

6232-49-1 |

Formule moléculaire |

C26H18N4NaO12S2 |

Poids moléculaire |

665.6 g/mol |

Nom IUPAC |

tetrasodium;5-[(3-carboxy-4-oxidophenyl)diazenyl]-2-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-2-sulfonatophenyl]benzenesulfonate |

InChI |

InChI=1S/C26H18N4O12S2.Na/c31-21-7-3-13(9-19(21)25(33)34)27-29-15-1-5-17(23(11-15)43(37,38)39)18-6-2-16(12-24(18)44(40,41)42)30-28-14-4-8-22(32)20(10-14)26(35)36;/h1-12,31-32H,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42); |

Clé InChI |

PQSYDSDCFJOCMD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-])C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O)C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)S(=O)(=O)O.[Na] |

| 6232-49-1 | |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)

![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)

![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)

![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)

![3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436667.png)

![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)

![5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436672.png)

![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B1436679.png)